Comparative COX-2 Inhibitory Potency: The Impact of a 4-Bromophenyl vs. 4-Chlorophenyl Substituent
In a study on related 1,3-diaryl pyrazoles, a derivative of this scaffold exhibited sub-micromolar COX-2 inhibition. Critically, the bromine substituent on the phenyl ring is known to enhance potency compared to its chloro-analog. Data from similar series show that the 4-bromophenyl derivative achieves an IC50 of 0.059 µM, which is approximately 1.3-fold more potent than the 4-chlorophenyl derivative (IC50 = 0.079 µM) in the same COX-2 inhibition assay [1].
| Evidence Dimension | COX-2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.059 µM (compound 8a in the referenced study, which contains the 4-bromophenyl motif) |
| Comparator Or Baseline | 4-Chlorophenyl analog (compound 8b): IC50 = 0.079 µM |
| Quantified Difference | 1.3-fold higher potency for the brominated derivative |
| Conditions | In vitro COX-2 enzyme inhibition assay |
Why This Matters
This quantifiable potency difference demonstrates that the 4-bromophenyl moiety provides a measurable advantage over the 4-chlorophenyl analog, making it a preferable scaffold for achieving higher inhibitory activity against COX-2.
- [1] Shaker, A. M. M., Shahin, M. I., AboulMagd, A. M., Abdel-Rahman, H. M., & Abou El Ella, D. A. (2024). Design, synthesis, and molecular docking of novel 1,3,4-triaryl pyrazole derivatives bearing methylsulfonyl moiety with anticancer activity through dual targeting CDK2 and COX-2 enzymes. Journal of Molecular Structure, 1295, 137323. View Source
